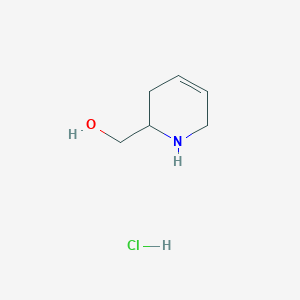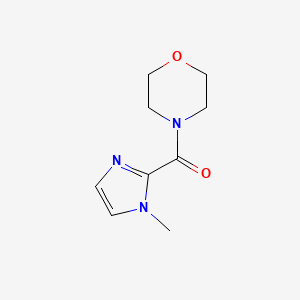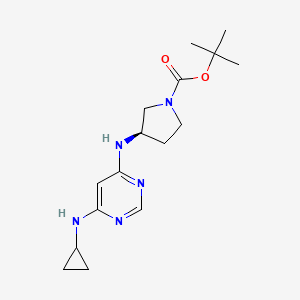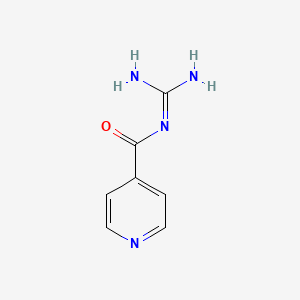![molecular formula C11H19N3O B2544818 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856047-29-4](/img/structure/B2544818.png)
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that has caught the attention of researchers due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the production of pro-inflammatory cytokines and are therefore potential targets for anti-inflammatory drugs. Additionally, the compound has been shown to modulate the activity of ion channels in the central nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have analgesic effects and to modulate the activity of ion channels in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, anti-cancer, and analgesic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its therapeutic potential and to develop more effective drugs based on the compound.
Zukünftige Richtungen
There are several future directions for research on 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action and to identify specific targets for its therapeutic effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing more effective drugs based on the compound and on testing its therapeutic potential in vivo. Finally, research could also focus on identifying potential side effects and developing strategies to minimize them.
Synthesemethoden
The synthesis of 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine has been reported using different methods. One of the most common methods involves the reaction of 1-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to obtain the desired product. Other methods involve the use of different starting materials and reagents, but the overall goal is to achieve the same product.
Wissenschaftliche Forschungsanwendungen
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine has been studied for its potential therapeutic applications. One of the areas of interest is its anti-inflammatory properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its potential as an analgesic and for its effects on the central nervous system.
Eigenschaften
IUPAC Name |
5-(cyclohexyloxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-14-9(7-11(12)13-14)8-15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBXWDLWIKBIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)
![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)




![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)